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Compound of Interest

Compound Name:
5-Methylpyrazine-2-

carbohydrazide

Cat. No.: B1341549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Methylpyrazine-2-carbohydrazide, a key heterocyclic compound with potential applications

in medicinal chemistry. This document outlines the interpretation of its spectral data from

Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this

data are also provided, offering a foundational resource for researchers in drug discovery and

development.

Spectroscopic Data Summary
The structural elucidation of 5-Methylpyrazine-2-carbohydrazide is confirmed through the

compilation of data from various spectroscopic techniques. The quantitative data is

summarized in the tables below for ease of reference and comparison.

Table 1: FT-IR Spectral Data of 5-Methylpyrazine-2-carbohydrazide
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Wavenumber (cm⁻¹) Functional Group Assignment

3302, 3205
N-H stretching (asymmetric and symmetric) of

the hydrazide group

3036 C-H stretching of the pyrazine ring

1647
C=O stretching (Amide I band) of the

carbohydrazide

1616 N-H bending (Amide II band)

1510
C=N and C=C stretching vibrations of the

pyrazine ring

1471 CH₃ bending

1286 C-N stretching

1116, 1033 Ring vibrations

Table 2: ¹H NMR Spectral Data of 5-Methylpyrazine-2-carbohydrazide (in CDCl₃)[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

2.66 Singlet 3H CH₃ protons

8.40 Singlet 1H
H-6 proton of the

pyrazine ring

9.24 Singlet 1H
H-3 proton of the

pyrazine ring

Table 3: ¹³C NMR Spectral Data of 5-Methylpyrazine-2-carbohydrazide (in CDCl₃)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1341549?utm_src=pdf-body
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2016_29_3_811_817.pdf
https://www.benchchem.com/product/b1341549?utm_src=pdf-body
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2016_29_3_811_817.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

21.94 CH₃

140.94 C-2 of the pyrazine ring

142.65 C-6 of the pyrazine ring

143.11 C-3 of the pyrazine ring

157.58 C-5 of the pyrazine ring

163.73 C=O (Carbohydrazide)

Table 4: Mass Spectrometry (EI-MS) Data of 5-Methylpyrazine-2-carbohydrazide[1]

m/z Relative Intensity (%) Assignment

152 48 [M]⁺ (Molecular ion)

137 7 [M - NH]⁺

121 31 [M - NHNH₂]⁺

94 100 [M - CONHNH₂]⁺

83 5 [C₄H₃N₂]⁺

Table 5: UV-Vis Spectroscopic Data of 5-Methylpyrazine-2-carbohydrazide Derivatives (in

Methanol)

Compound λmax (nm)

5-methyl-N'-[(2-chlorophenyl)methylidene]

pyrazine-2-carbohydrazide
267

5-methyl-N'-[(4-chlorophenyl)methylidene]

pyrazine-2-carbohydrazide
270

5-methyl-N'-[(2-

hydroxyphenyl)methylidene]pyrazine-2-

carbohydrazide

370
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Note: Experimentally obtained UV-Vis data for the parent 5-Methylpyrazine-2-carbohydrazide
is not readily available in the reviewed literature. The data presented is for its hydrazone

derivatives to provide an expected range of absorption.

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of 5-
Methylpyrazine-2-carbohydrazide.

Synthesis of 5-Methylpyrazine-2-carbohydrazide
The synthesis of the title compound is a two-step process starting from 5-methylpyrazine-2-

carboxylic acid. First, the carboxylic acid is converted to its methyl ester. This is followed by

treatment with hydrazine hydrate to yield the final carbohydrazide product.[1][2]

FT-IR Spectroscopy
The infrared spectrum is typically recorded using the KBr pellet method to identify the key

functional groups.

Sample Preparation: A small amount of finely ground 5-Methylpyrazine-2-carbohydrazide
is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under

high pressure to form a transparent pellet.

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range

of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline

correction.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the

molecule.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
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Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire

the spectra.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C

NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

Data Analysis: The acquired data is processed by Fourier transformation. The chemical

shifts, multiplicities, and integration values are then analyzed to assign the signals to the

respective protons and carbons in the molecular structure.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight

and fragmentation pattern of the compound.

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent.

Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a

gas chromatograph (GC-MS) for separation prior to analysis.

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragment ions.

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The

fragmentation pattern provides additional structural information by identifying stable fragment

ions.

UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent, such as methanol or ethanol.

Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption

spectrum, typically over a range of 200-800 nm.
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Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

spectrum, which corresponds to the electronic transitions within the pyrazine ring and the

carbohydrazide moiety.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and data

interpretation of 5-Methylpyrazine-2-carbohydrazide.
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-Methylpyrazine-2-
carbohydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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